molecular formula C15H16O B6370969 5-(2,4-Dimethylphenyl)-2-methylphenol, 95% CAS No. 1261958-49-9

5-(2,4-Dimethylphenyl)-2-methylphenol, 95%

Cat. No. B6370969
CAS RN: 1261958-49-9
M. Wt: 212.29 g/mol
InChI Key: KOVOQWWKMNTEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, is a synthetic phenol compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and can be used in laboratory experiments with both advantages and limitations.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis. Additionally, it has been used in the study of the structure and function of enzymes, and as a substrate for the investigation of enzyme kinetics.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, is not well understood. However, it is believed to act as a substrate for certain enzymes, and its structure is thought to be similar to that of certain natural substrates. Additionally, it has been suggested that the compound may interact with certain proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, are not well understood. However, it has been suggested that the compound may interact with certain proteins, leading to changes in their structure and function. Additionally, it has been suggested that the compound may have an effect on certain biochemical pathways, leading to changes in the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, in laboratory experiments include its relatively low cost and its availability in a variety of concentrations. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of the compound is that its mechanism of action is not well understood, making it difficult to predict the effects of the compound in different experiments.

Future Directions

For research on 5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, include further investigations into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of the compound and its use in different types of experiments is needed. Finally, further research into the safety and efficacy of the compound in human and animal models is needed.

Synthesis Methods

5-(2,4-Dimethylphenyl)-2-methylphenol, 95%, can be synthesized from a variety of starting materials including benzene, dimethyl phenol, and methyl phenol. The reaction is typically performed in a two-step process, with the first step involving the formation of a dimethylphenol intermediate and the second step involving the formation of the final product. The reaction is typically carried out in an aqueous medium, either with a base or a catalyst, and the reaction yield can vary depending on the reaction conditions.

properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10-4-7-14(12(3)8-10)13-6-5-11(2)15(16)9-13/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVOQWWKMNTEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683716
Record name 2',4,4'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261958-49-9
Record name 2',4,4'-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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